Pristinamycin IC is a member of the streptogramin family of antibiotics, which are derived from the bacterium Streptomyces pristinaespiralis. This compound is part of a complex mixture that includes pristinamycin I and pristinamycin II, both of which exhibit synergistic antibacterial activity. Pristinamycin IC specifically is noted for its role in inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit, thereby disrupting the translation process in susceptible bacteria .
The chemical structure of pristinamycin IC is characterized by a branched cyclic hexadepsipeptide framework, which contributes to its unique antibacterial properties. The molecular formula for pristinamycin IC is , with a molecular weight of approximately 1349.5 g/mol . This compound, like its counterparts, demonstrates a complex arrangement of hydrogen bonds and rotatable bonds that influence its interaction with bacterial ribosomes .
Moreover, recent studies have explored mutasynthesis approaches to modify pristinamycin IC, leading to the generation of new derivatives with enhanced antimicrobial properties. For instance, halogenated derivatives such as 6-chloropristinamycin I and 6-fluoropristinamycin I have been synthesized and tested for their bioactivity .
Pristinamycin IC exhibits potent antibacterial activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism of action primarily involves inhibition of protein synthesis, which is critical for bacterial growth and reproduction. The combination of pristinamycin I and II in clinical formulations such as Synercid has demonstrated synergistic effects, enhancing efficacy against resistant strains .
In vitro studies have shown that pristinamycin IC can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Enterococcus faecium, making it a valuable option in treating infections caused by these organisms .
The biosynthesis of pristinamycin IC occurs naturally within Streptomyces pristinaespiralis through a well-characterized pathway involving nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The genetic organization of the biosynthetic gene cluster has been extensively studied, revealing a complex interplay between various enzymes responsible for assembling the antibiotic's structure .
Recent advancements in synthetic biology have enabled researchers to employ mutasynthesis techniques to produce novel derivatives of pristinamycin IC. These methods involve manipulating the biosynthetic pathways to introduce specific modifications that enhance antimicrobial activity or alter pharmacological properties .
Pristinamycin IC is primarily used in clinical settings as an antibiotic treatment for serious infections caused by Gram-positive bacteria. It is particularly effective against multi-drug resistant strains, making it an important option in antibiotic stewardship programs. The combination formulation known as Synercid (which includes quinupristin and dalfopristin) is commonly used to treat infections such as skin and soft tissue infections, as well as bacteremia caused by resistant organisms .
Additionally, ongoing research into its derivatives aims to expand its therapeutic applications and improve efficacy against resistant strains .
Interaction studies involving pristinamycin IC have focused on its binding affinity to ribosomal RNA and its effect on bacterial translation machinery. Research indicates that it binds specifically to the peptidyl transferase center of the ribosome, leading to conformational changes that inhibit protein synthesis .
Furthermore, studies have examined how modifications to the pristinamycin structure can impact its interaction with bacterial ribosomes, potentially leading to enhanced activity against resistant strains .
Pristinamycin IC shares similarities with other members of the streptogramin family, including virginiamycin and dalfopristin. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pristinamycin IC | Branched cyclic hexadepsipeptide | Inhibits protein synthesis | Effective against multi-drug resistant bacteria |
| Virginiamycin | Mixture of two compounds (A & B) | Inhibits protein synthesis | Synergistic action with other antibiotics |
| Dalfopristin | Semi-synthetic derivative | Inhibits protein synthesis | Used in combination with quinupristin |
| Quinupristin | Semi-synthetic derivative | Inhibits protein synthesis | Often combined with dalfopristin for synergy |
Pristinamycin IC's unique structural characteristics and its specific interaction with bacterial ribosomes distinguish it from other antibiotics in the streptogramin class. Its ability to act synergistically with other compounds enhances its clinical utility against challenging infections .
Pristinamycin IC represents a significant member of the streptogramin B group of antibiotics, characterized by its complex cyclodepsipeptide structure [1] [6]. The compound possesses the molecular formula C₄₄H₅₂N₈O₁₀, establishing it as a substantial peptidic molecule with a molecular weight of 852.9 grams per mole [1] [2] [6]. The Chemical Abstracts Service has assigned this compound the registry number 28979-74-0, which serves as its unique identifier in chemical databases [1] [2].
The structural elucidation of Pristinamycin IC reveals a partial cyclic peptide architecture comprising seven distinct monomeric units [39]. These structural components include 3-hydroxypicolinic acid, threonine, D-alanine, proline, N-methyl-4-(dimethylamino)-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine [39]. The compound is classified as a cyclodepsipeptide due to its incorporation of both amino acid and hydroxy acid residues linked through amide and ester bonds to form the cyclic structure [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₄H₅₂N₈O₁₀ | [1] [2] [39] |
| Molecular Weight | 852.9 g/mol | [1] [2] [6] |
| Monoisotopic Mass | 852.380639924 g/mol | [39] |
| CAS Registry Number | 28979-74-0 | [1] [2] |
| PubChem CID | 443310 | [6] |
The canonical SMILES notation for Pristinamycin IC is represented as: CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O [1] [2]. The International Chemical Identifier (InChI) provides a more detailed structural representation: InChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55) [1] [2].
The stereochemical complexity of Pristinamycin IC presents significant challenges for conformational analysis due to the presence of multiple chiral centers within its cyclodepsipeptide framework [6]. The PubChem database indicates that conformer generation for this compound is disallowed due to the combination of numerous atoms and multiple undefined stereocenters [6]. This structural complexity is characteristic of naturally occurring peptidic antibiotics produced by Streptomyces pristinaespiralis [9].
The three-dimensional conformational behavior of Pristinamycin IC is intrinsically linked to its biological activity as a streptogramin B antibiotic [9] [11]. The cyclic nature of the peptide backbone constrains the molecular flexibility, resulting in a relatively rigid structure that is essential for its binding affinity to the bacterial ribosome [11]. The presence of the 4-(dimethylamino)phenyl group and the phenylglycine residue contributes to the spatial arrangement necessary for optimal interaction with the target binding site [31].
Research investigating the pristinamycin biosynthetic gene cluster has revealed that the unique genetic organization may influence the stereochemical outcome of the biosynthetic process [9]. The genes responsible for Pristinamycin IC biosynthesis are not arranged in discrete clusters but are scattered across a 210-kilobase region, which represents the largest antibiotic supercluster known to date [9] [12].
The spectroscopic characterization of Pristinamycin IC employs multiple analytical techniques to confirm structural identity and purity [31]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation of pristinamycin derivatives, with particular emphasis on one-dimensional proton and carbon-13 spectra [31] [32]. The complex peptidic structure generates characteristic chemical shifts corresponding to the various amino acid residues and their connectivity patterns [32].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the cyclodepsipeptide structure [31]. High-resolution mass spectrometry techniques enable precise determination of the molecular formula and detection of potential impurities or degradation products [17]. The characteristic fragmentation patterns observed in tandem mass spectrometry experiments reveal information about the cyclic peptide backbone and side chain arrangements [17].
Infrared spectroscopy of Pristinamycin IC reveals characteristic absorption bands corresponding to the amide and ester functionalities present in the cyclodepsipeptide structure [20]. The carbonyl stretching frequencies appear in the typical amide I region, while the presence of hydroxyl groups and aromatic systems contributes additional characteristic peaks [20]. Fourier transform infrared spectroscopy has proven particularly useful for identifying functional group modifications in derivative compounds [20].
Ultraviolet-visible spectroscopy provides information about the aromatic chromophores present in the molecule, particularly the phenylglycine and dimethylaminophenylalanine residues [18]. The absorption characteristics in the ultraviolet region can be utilized for quantitative analysis and purity assessment [18]. Second derivative ultraviolet-visible absorption spectroscopy has been employed for detailed conformational studies of related peptidic structures [18].
The crystallographic characterization of Pristinamycin IC and related streptogramin compounds has provided valuable insights into their solid-state properties [21] [22]. Patent literature describes specific crystal forms of pristinamycin IA, which shares structural similarities with Pristinamycin IC, revealing characteristic peaks in X-ray powder diffraction spectra at specific 2θ angles [22]. These crystallographic studies indicate that the compound can exist in multiple polymorphic forms, each with distinct physical properties [22].
The crystal structure of Pristinamycin IC exhibits characteristic patterns that reflect the cyclic peptide architecture and the spatial arrangement of functional groups [22]. X-ray powder diffraction analysis reveals specific diffraction peaks that serve as fingerprints for the crystalline form, with characteristic peaks observed at 7.14 degrees, 7.59 degrees, and 8.15 degrees in the 2θ scale [22]. These crystallographic parameters are essential for quality control and polymorphic identification in pharmaceutical applications [22].
Solid-state nuclear magnetic resonance spectroscopy has been employed to study the conformational behavior of pristinamycin compounds in the crystalline state [23]. These studies reveal that the molecular conformation in the solid state may differ from that observed in solution, providing important information about the preferred conformational states [23]. The solid-state properties directly influence the dissolution behavior and bioavailability characteristics of the compound [23].
The crystalline forms of Pristinamycin IC demonstrate enhanced stability compared to amorphous preparations, which is attributed to the ordered molecular packing in the crystal lattice [22]. This crystalline stability is particularly important for long-term storage and formulation development [22]. The crystal morphology and particle size distribution significantly influence the physical handling properties and dissolution characteristics [22].
The solubility characteristics of Pristinamycin IC are critical parameters that influence its formulation and biological activity [1] [29]. The compound demonstrates good solubility in organic solvents including chloroform, ethyl acetate, and acetone, while showing limited solubility in polar solvents such as dimethyl sulfoxide and methanol [1]. This solubility profile is consistent with the lipophilic nature of the cyclodepsipeptide structure and the presence of aromatic residues [1].
Thermal analysis of Pristinamycin IC reveals a melting point of 198 degrees Celsius, indicating good thermal stability under normal storage conditions [1] [3]. The compound exhibits a calculated boiling point of 1201.6 degrees Celsius at 760 millimeters of mercury, though decomposition would likely occur before reaching this temperature [1] [2]. The flash point is estimated at 680.497 degrees Celsius, indicating low volatility and reduced fire hazard during handling [2].
Stability studies demonstrate that Pristinamycin IC maintains its chemical integrity for extended periods when stored under appropriate conditions [29]. The compound shows stability of one year or greater when stored according to recommended conditions, which typically involve protection from light and moisture [29]. Temperature-dependent stability testing reveals that the compound can withstand brief exposure to elevated temperatures without significant degradation [37].
Thermogravimetric analysis provides detailed information about the thermal decomposition behavior of Pristinamycin IC [28]. The decomposition process typically occurs in multiple stages, with initial weight loss corresponding to solvent or moisture elimination, followed by degradation of the peptide backbone [28]. The thermal decomposition products include various nitrogenous compounds and aromatic fragments characteristic of the constituent amino acid residues [28].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 198°C | [1] [3] |
| Boiling Point | 1201.6°C at 760 mmHg | [1] [2] |
| Flash Point | 680.497°C (calculated) | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] [5] |
| Stability | ≥ 1 year | [29] |
The chemical reactivity of Pristinamycin IC is primarily centered around specific functional groups that can undergo modification without compromising the essential cyclic peptide framework [31] [32] [33]. Research has demonstrated that the 3-hydroxypicolinoyl residue represents a particularly reactive site for chemical modification, enabling the preparation of various derivatives with altered biological properties [32]. Transformation of this residue through a two-step procedure yields derivatives possessing tricyclic nuclei or substituted pyrrole rings [32].
Recent advances in mutasynthesis have enabled the generation of novel Pristinamycin IC derivatives through biotransformation-coupled approaches [31]. This methodology targets the phenylglycine residue for substance derivatization, allowing the incorporation of halogenated phenylglycine derivatives during biosynthesis [31]. The successful production of 6-chloropristinamycin I and 6-fluoropristinamycin I demonstrates the feasibility of creating structurally modified analogs with potentially enhanced antimicrobial properties [31].
The lactone functionality within the cyclodepsipeptide structure represents a critical structural element that must be preserved during chemical modifications [34]. Opening of the lactone ring results in complete loss of biological activity, necessitating synthetic approaches that maintain the macrocyclic integrity [34]. Semi-synthetic modifications have focused on positions that do not interfere with the essential cyclic structure, leading to the development of water-soluble derivatives suitable for parenteral administration [34].
Synthetic group A streptogramin analogs have been developed through modular synthesis approaches that enable unprecedented structural diversity [33]. These synthetic methodologies allow for the incorporation of modified building blocks and late-stage diversification strategies [33]. The development of analogs with modifications at previously unexplored positions has yielded compounds capable of overcoming resistance mechanisms mediated by virginiamycin acetyltransferase enzymes [33].